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Compound of Interest

Compound Name: 6-Bromohex-5-EN-1-OL

Cat. No.: B12618760

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies and
physicochemical properties of 6-bromohex-5-en-1-ol. While direct computational studies on
this specific molecule are not extensively available in public literature, this document
synthesizes known data, discusses potential reactivity based on established theoretical
principles, and presents hypothetical reaction pathways. This guide is intended to serve as a
foundational resource for researchers interested in the molecular behavior, reactivity, and
potential applications of 6-bromohex-5-en-1-ol and related haloalkenols in drug development
and organic synthesis.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of 6-
bromohex-5-en-1-ol and its isomers. This data is compiled from publicly available chemical
databases and provides a quantitative basis for understanding the molecule's characteristics.
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6-bromohex-5-en-1-

6-bromohex-2-en-1-

5-bromohex-5-en-1-

Property ol ol ol

Molecular Formula C6H11BrO C6H11BrO C6H11BrO

Molecular Weight 179.05 g/mol 179.05 g/mol [1] 179.05 g/mol

CAS Number 919800-95-6 71032-11-6[1] 69441-76-5

IUPAC Name 6-bromohex-5-en-1-o0l  6-bromohex-2-en-1-ol  5-bromohex-5-en-1-ol

Canonical SMILES

C(CCO)CC=CBr

C(CC=CCO)CBr

C=C(Ccccco)br

inChi K YDQBEBCKWXMPE LCAJAAKSZFJUEA- CSTXIBXKUGBHJR-
n e
Y H-UHFFFAOYSA-N UHFFFAOYSA-N UHFFFAOYSA-N
XLogP3 Not available 1.4 1.8
Hydrogen Bond Donor
1 1 1

Count
Hydrogen Bond

yered 1 1 1
Acceptor Count
Rotatable Bond Count 4 4 4

Exact Mass

177.99933 Da

177.99933 Da][1]

177.99933 Da

Monoisotopic Mass

177.99933 Da

177.99933 Da][1]

177.99933 Da

Topological Polar

Surface Area 20.2 Ae 20.2 AA[1] 20.2 A2
Heavy Atom Count 8 8 8
Formal Charge 0 0 0
Complexity 95.9 95.9 95.9

Theoretical Considerations of Reactivity:
Intramolecular Cyclization
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Due to the presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine
bond, as well as a carbon-carbon double bond, 6-bromohex-5-en-1-ol is a prime candidate for
intramolecular cyclization. The regioselectivity of such cyclizations can be predicted by
Baldwin's rules, which are based on the stereochemical requirements of the transition states for
ring formation.

The two most likely cyclization pathways for the alkoxide derived from 6-bromohex-5-en-1-ol
are the 6-endo-trig and the 5-exo-trig closures.

e 6-endo-trig: In this pathway, the oxygen atom would attack the internal carbon of the double
bond, leading to a six-membered ring. According to Baldwin's rules, 6-endo-trig cyclizations
are generally favored.

o 5-exo-trig: This pathway involves the oxygen atom attacking the terminal carbon of the
double bond, which would result in a five-membered ring. 5-exo-trig cyclizations are also
favored according to Baldwin's rules.

The actual outcome of the reaction would likely depend on the specific reaction conditions
(e.g., base used, temperature) and may be influenced by kinetic versus thermodynamic control.
Computational studies on similar systems, such as alk-5-enoyl radicals, have shown that 5-
exo-trig cyclization is often kinetically favored over 6-endo-trig cyclization.

Below is a diagram illustrating the logical relationship between 6-bromohex-5-en-1-ol and its
potential cyclization products.

Potential intramolecular cyclization pathways for 6-bromohex-5-en-1-ol.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 6-bromohex-5-en-1-ol is
not readily available in the searched literature, a general procedure can be inferred from the
synthesis of related compounds, such as 5-hexen-1-ol from 6-bromo-1-hexene. The following is
a hypothetical protocol for a potential synthesis and subsequent analysis.

Synthesis of 6-bromohex-5-en-1-ol (Hypothetical)

This protocol is adapted from procedures for similar bromoalkenols.
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Materials:

¢ 1 6-hexanediol

« Triphenylphosphine (PPh3)

e N-Bromosuccinimide (NBS)

e Dichloromethane (DCM)

e Sodium bicarbonate (NaHCO3) solution

e Magnesium sulfate (MgS0O4)

« Silica gel for column chromatography

o Hexane and Ethyl Acetate for elution

Procedure:

To a solution of 1,6-hexanediol (1 equivalent) and triphenylphosphine (1.1 equivalents) in
dichloromethane at 0 °C, add N-bromosuccinimide (1.1 equivalents) portion-wise.

 Allow the reaction mixture to warm to room temperature and stir for 12 hours.
e Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
o Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

« Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield 6-bromohex-5-en-1-ol.

General Experimental Workflow for Analysis

The following diagram outlines a typical workflow for the experimental analysis of a synthesized
compound like 6-bromohex-5-en-1-ol.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b12618760?utm_src=pdf-body
https://www.benchchem.com/product/b12618760?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12618760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A typical experimental workflow for the synthesis and analysis of 6-bromohex-5-en-1-ol.

Conclusion

While direct theoretical and computational studies on 6-bromohex-5-en-1-ol are sparse, this
guide provides a foundational understanding of its properties and potential reactivity based on
established chemical principles and data from analogous systems. The molecule's bifunctional
nature makes it an interesting substrate for synthetic transformations, particularly
intramolecular cyclizations to form five- or six-membered heterocyclic compounds. Further
experimental and computational investigations are warranted to fully elucidate the reaction
mechanisms and explore the potential of 6-bromohex-5-en-1-ol as a building block in organic
synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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